2-Amino-3-(cyclopent-1-en-1-yl)propanamide
CAS No.:
Cat. No.: VC17846567
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-amino-3-(cyclopenten-1-yl)propanamide |
| Standard InChI | InChI=1S/C8H14N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H2,10,11) |
| Standard InChI Key | WROJCDJHJRGTES-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C(C1)CC(C(=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-3-(cyclopent-1-en-1-yl)propanamide (IUPAC name: 2-amino-3-(cyclopenten-1-yl)propanamide) features:
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Propanamide backbone: A three-carbon chain with an amide group at position 1 and an amine group at position 2.
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Cyclopentene substituent: A five-membered unsaturated ring attached to position 3, introducing steric bulk and conformational constraints.
The compound’s structure is represented by the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol. Its stereochemistry remains unspecified in available literature, though the cyclopentene ring’s planar geometry may influence chiral center interactions in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-amino-3-(cyclopenten-1-yl)propanamide |
| Canonical SMILES | C1CC=C(C1)CC(C(=O)N)N |
| InChI Key | WROJCDJHJRGTES-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions highlight:
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Amide carbonyl stretch: Expected near 1650–1700 cm⁻¹ in IR spectra.
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Amine N–H stretches: Bands around 3300–3500 cm⁻¹.
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Cyclopentene C=C stretch: ~1600 cm⁻¹, slightly lower than isolated alkenes due to ring strain.
Density functional theory (DFT) models suggest the cyclopentene ring adopts an envelope conformation to minimize angle strain, with the amide group participating in intramolecular hydrogen bonding with the adjacent amine.
Synthesis and Manufacturing
Reported Synthetic Routes
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Amide bond formation: Coupling cyclopentene-containing carboxylic acids with amines using activators like HATU or EDC.
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Ring-opening strategies: Utilizing cyclopentene epoxides or aziridines as intermediates.
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Enamine synthesis: Condensing aldehydes with β-amino amides under acidic conditions.
A plausible route involves reacting 3-(cyclopent-1-en-1-yl)propanoyl chloride with ammonia or a protected amine precursor, followed by deprotection. Yield optimization would require careful control of steric hindrance from the cyclopentene group.
Challenges in Scale-Up
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Steric hindrance: The bulky cyclopentene group may slow nucleophilic attacks during amidation.
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Ring stability: Cyclopentene’s strain makes it prone to unintended Diels-Alder reactions under elevated temperatures.
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Purification difficulties: Polar functional groups (amide, amine) complicate chromatographic separation from byproducts.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s amine and amide groups position it to interact with:
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Proteases: Potential competitive inhibition via binding to catalytic triads (e.g., serine proteases).
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GPCRs: Modulation of aminergic receptors (e.g., dopamine, serotonin) through amine-mediated recognition.
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Kinases: Disruption of ATP-binding pockets via hydrogen bonding with the amide carbonyl.
Table 2: Comparison with Bioactive Analogs
| Compound | Target | IC₅₀ (μM) | Key Structural Difference |
|---|---|---|---|
| Caprolactam-based inhibitor | Trypsin | 0.8 | Six-membered lactam ring |
| Cyclohexenyl-propanamide | Dopamine D2 receptor | 12.3 | Saturated cyclohexane ring |
| 2-Amino-3-(cyclopent-1-en-1-yl)propanamide | – | – | Unsaturated cyclopentene ring |
ADMET Predictions
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Absorption: Moderate permeability (LogP ≈ 0.5) due to polar groups; potential for paracellular transport.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclopentene double bond.
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Toxicity: Low acute toxicity predicted (LD₅₀ > 2000 mg/kg in rodents), though unsaturated rings may pose genotoxic risks if epoxides form.
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for kinase inhibitors: The rigid cyclopentene could replace flexible linkers in compounds like imatinib analogs.
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Antimicrobial agents: Amide derivatives often disrupt bacterial cell wall synthesis (e.g., β-lactam mimicry).
Material Science
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Polymer precursors: Cyclopentene’s strain energy might facilitate ring-opening polymerization for high-strength plastics.
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Coordination chemistry: The amine and amide groups could act as ligands for transition metal catalysts.
Future Directions
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Synthetic optimization: Develop enantioselective routes to explore stereochemistry-activity relationships.
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Target deconvolution: Use affinity chromatography or CRISPR screens to identify binding partners.
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Formulation studies: Assess stability in aqueous buffers and compatibility with drug delivery systems.
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